2-(Aziridin-1-yl)ethyl propanoate
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Overview
Description
2-(Aziridin-1-yl)ethyl propanoate is an organic compound that features an aziridine ring attached to an ethyl propanoate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl propanoate typically involves the reaction of aziridine with ethyl propanoate under specific conditions. One common method involves the reaction of aziridine with an ester in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Another approach involves the use of aziridine carboxylates, which can be synthesized through the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst like bismuth triflate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethyl propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives, such as oxides.
Reduction: Amines.
Scientific Research Applications
2-(Aziridin-1-yl)ethyl propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Materials Science: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Employed in non-viral gene transfection methods.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl propanoate involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and medicinal chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
1-Aziridineethanol: Similar structure but with a hydroxyl group instead of a propanoate group.
Ethyl aziridine-2-carboxylate: Contains an aziridine ring and an ester group, similar to 2-(Aziridin-1-yl)ethyl propanoate.
Uniqueness
Its ability to undergo ring-opening polymerization and its use in medicinal chemistry distinguish it from other similar compounds .
Properties
CAS No. |
68252-32-4 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl propanoate |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)10-6-5-8-3-4-8/h2-6H2,1H3 |
InChI Key |
PYRLCAUGBLUNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1CC1 |
Origin of Product |
United States |
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